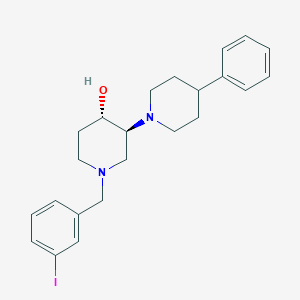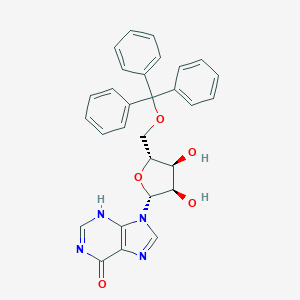
(3-Iodobenzyl)trozamicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodobenzyl)trozamicol, also known as IBTM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M2, which plays a crucial role in various physiological processes.
Mecanismo De Acción
(3-Iodobenzyl)trozamicol binds to the M2 receptor and blocks the action of acetylcholine, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the M2 receptor, which has various physiological effects depending on the tissue and organ involved.
Efectos Bioquímicos Y Fisiológicos
(3-Iodobenzyl)trozamicol has been shown to have various biochemical and physiological effects depending on the tissue and organ involved. In the cardiovascular system, (3-Iodobenzyl)trozamicol has been shown to decrease heart rate and contractility, which are both controlled by the M2 receptor. In the respiratory system, (3-Iodobenzyl)trozamicol has been shown to decrease airway resistance and increase lung compliance, which are both controlled by the M2 receptor. In the gastrointestinal system, (3-Iodobenzyl)trozamicol has been shown to decrease motility, which is also controlled by the M2 receptor. In the central nervous system, (3-Iodobenzyl)trozamicol has been shown to have anxiolytic and antipsychotic effects, which are thought to be mediated by the M2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Iodobenzyl)trozamicol has several advantages for lab experiments. It is a potent and selective antagonist of the M2 receptor, which makes it a valuable tool for studying the function of this receptor. It is also relatively easy to synthesize and purify, which makes it accessible to most labs. However, (3-Iodobenzyl)trozamicol also has limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
For the use of (3-Iodobenzyl)trozamicol include studying the role of the M2 receptor in other physiological processes and developing new drugs that target this receptor. Overall, (3-Iodobenzyl)trozamicol has the potential to advance our understanding of the M2 receptor and its role in health and disease.
Métodos De Síntesis
The synthesis of (3-Iodobenzyl)trozamicol involves the reaction of 3-iodobenzylamine with trozamicol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The product is then purified by column chromatography to obtain pure (3-Iodobenzyl)trozamicol. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
(3-Iodobenzyl)trozamicol has been widely used in scientific research to study the role of the M2 receptor in various physiological processes. It has been shown to be a potent and selective antagonist of the M2 receptor, which makes it a valuable tool for studying the function of this receptor. (3-Iodobenzyl)trozamicol has been used to study the role of the M2 receptor in cardiovascular function, respiratory function, and gastrointestinal function. It has also been used to study the role of the M2 receptor in the central nervous system.
Propiedades
Número CAS |
148519-95-3 |
|---|---|
Nombre del producto |
(3-Iodobenzyl)trozamicol |
Fórmula molecular |
C23H29IN2O |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m0/s1 |
Clave InChI |
UBVKSFDICLMPLH-GOTSBHOMSA-N |
SMILES isomérico |
C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Otros números CAS |
148519-95-3 |
Sinónimos |
(3-iodobenzyl)trozamicol (m-iodobenzyl)trozamicol 3-iodobenzyl-4-azavesamicol 4-hydroxy-1-(3-iodobenzyl)-3-(4-phenylpiperidinyl)piperidine meta-iodobenzyltrozamicol MIBT-3 trans(+-)-isomer of (3-iodobenzyl)trozamicol trans-(+)-isomer of (3-iodobenzyl)trozamicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)









